molecular formula C12H22N2S B13268879 [3-(Dimethylamino)-2,2-dimethylpropyl](thiophen-3-ylmethyl)amine

[3-(Dimethylamino)-2,2-dimethylpropyl](thiophen-3-ylmethyl)amine

Cat. No.: B13268879
M. Wt: 226.38 g/mol
InChI Key: SXOMAJRQYUUMJH-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2,2-dimethylpropylamine is an organic compound with the molecular formula C10H18N2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a dimethylamino group attached to a dimethylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the reaction of thiophene derivatives with dimethylamino compounds. One common method is the condensation reaction between thiophene-3-carbaldehyde and 3-(dimethylamino)-2,2-dimethylpropan-1-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques, such as distillation and large-scale chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2,2-dimethylpropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where reagents like alkyl halides can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amines and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Dimethylamino)-2,2-dimethylpropylamine is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, 3-(Dimethylamino)-2,2-dimethylpropylamine is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler sulfur-containing heterocycle with similar chemical properties.

    3-(Dimethylamino)propylamine: A closely related compound with a similar structure but different substituents.

    Dimethylaminopropylamine: An amine with a similar dimethylamino group but lacking the thiophene ring.

Uniqueness

3-(Dimethylamino)-2,2-dimethylpropylamine is unique due to the presence of both the dimethylamino group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H22N2S

Molecular Weight

226.38 g/mol

IUPAC Name

N,N,2,2-tetramethyl-N'-(thiophen-3-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C12H22N2S/c1-12(2,10-14(3)4)9-13-7-11-5-6-15-8-11/h5-6,8,13H,7,9-10H2,1-4H3

InChI Key

SXOMAJRQYUUMJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CSC=C1)CN(C)C

Origin of Product

United States

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